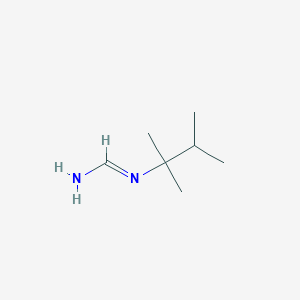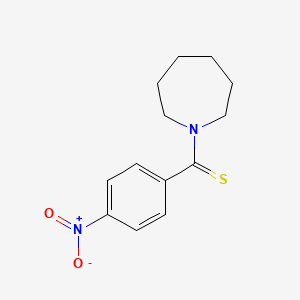
(Azepan-1-yl)(4-nitrophenyl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Azepan-1-yl)(4-nitrophenyl)methanethione is a chemical compound characterized by the presence of an azepane ring, a nitrophenyl group, and a methanethione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-yl)(4-nitrophenyl)methanethione typically involves the reaction of azepane with 4-nitrobenzaldehyde under specific conditions to form an intermediate, which is then treated with a sulfur-containing reagent to introduce the methanethione group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Azepan-1-yl)(4-nitrophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methanethione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Azepan-1-yl)(4-nitrophenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Azepan-1-yl)(4-nitrophenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azepane ring may interact with hydrophobic pockets in proteins. The methanethione group can form covalent bonds with nucleophilic residues in target molecules, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Azepan-1-yl)(4-tert-butylphenyl)methanone
- 1-Azepanyl(4-methylphenyl)methanethione
- Azone® (1-dodecylazacycloheptan-2-one)
Uniqueness
(Azepan-1-yl)(4-nitrophenyl)methanethione is unique due to the presence of both a nitrophenyl group and a methanethione moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its structural features allow for diverse applications in various fields of research.
Propriétés
Numéro CAS |
92071-63-1 |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
azepan-1-yl-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O2S/c16-15(17)12-7-5-11(6-8-12)13(18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
Clé InChI |
JYSQMNTXQONMGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


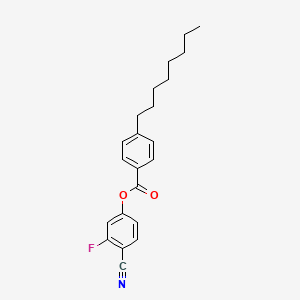

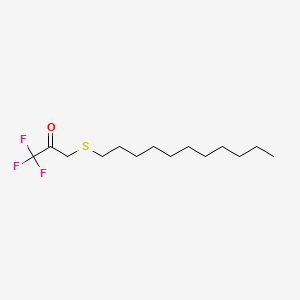
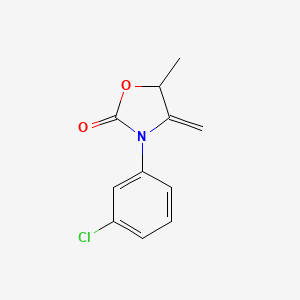
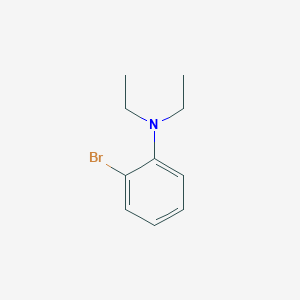

![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
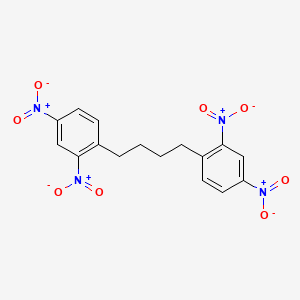
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
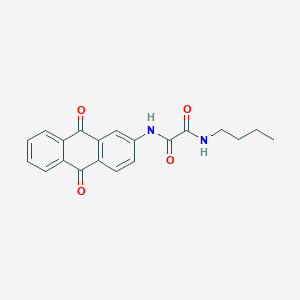

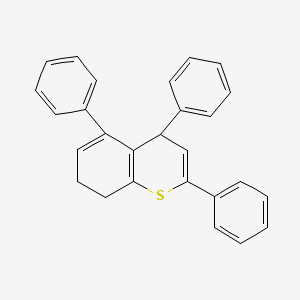
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
